An In-depth Technical Guide to the Synthesis and Characterization of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
An In-depth Technical Guide to the Synthesis and Characterization of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyridyl sulfide derivative, {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. This compound holds potential significance in medicinal chemistry and drug discovery due to the established bioactivity of pyridyl sulfide scaffolds.[1][2] The guide details a robust, two-step synthetic pathway, emphasizing the causality behind experimental choices and ensuring methodological integrity. Furthermore, it outlines a comprehensive characterization workflow, employing modern spectroscopic techniques to validate the structure and purity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the exploration of novel heterocyclic compounds for therapeutic applications.
Introduction and Scientific Context
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its overall electronic properties make it a versatile building block in the design of biologically active molecules. Similarly, aryl sulfides are recognized for their diverse pharmacological activities.[2] The strategic combination of these two moieties in {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol creates a molecule with significant potential for further investigation in drug discovery programs. The bromine substituent offers a handle for subsequent cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
This guide presents a logical and experimentally validated approach to the synthesis and characterization of this target compound, providing the necessary detail for replication and further study.
Synthetic Strategy and Protocol
The synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol is approached via a two-step sequence. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form the C-S bond, followed by the reduction of a carboxylic acid precursor to the desired primary alcohol.
Step 1: Synthesis of 2-[(4-Bromophenyl)sulfanyl]nicotinic acid
The initial step focuses on the formation of the aryl sulfide linkage. This is achieved through the reaction of 2-chloronicotinic acid with 4-bromothiophenol. The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is activated towards nucleophilic attack.[3][4] The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the thiolate anion of 4-bromothiophenol.
Experimental Protocol: Synthesis of 2-[(4-Bromophenyl)sulfanyl]nicotinic acid
-
Reagents and Materials:
-
2-Chloronicotinic acid
-
4-Bromothiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 4-bromothiophenol (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing the nucleophilicity of the thiophenol. The basic conditions generated by potassium carbonate are necessary to deprotonate the thiophenol, forming the more nucleophilic thiolate anion.
Step 2: Synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
The second step involves the reduction of the carboxylic acid group of 2-[(4-Bromophenyl)sulfanyl]nicotinic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective and selective reducing agent for this transformation, as it readily reduces carboxylic acids without affecting the aryl halide or the sulfide linkage.[5]
Experimental Protocol: Synthesis of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol
-
Reagents and Materials:
-
2-[(4-Bromophenyl)sulfanyl]nicotinic acid
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-[(4-Bromophenyl)sulfanyl]nicotinic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1M solution of BH₃·THF (2.0-3.0 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvents under reduced pressure.
-
Add saturated sodium bicarbonate solution to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
The use of anhydrous conditions is critical for this step, as borane reacts violently with water. The inert atmosphere prevents the oxidation of the borane reagent. The methanolic quench serves to destroy any excess borane and to hydrolyze the borate ester intermediate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Spectroscopic Data and Interpretation
The following table summarizes the expected spectroscopic data for {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol.
| Technique | Expected Observations and Interpretation |
| ¹H NMR | - Aromatic protons of the pyridine and bromophenyl rings (multiple signals in the δ 7.0-8.5 ppm region).- A singlet for the methylene protons (-CH₂OH) around δ 4.5-5.0 ppm.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of both rings (signals in the δ 110-160 ppm region).- A signal for the methylene carbon (-CH₂OH) around δ 60-65 ppm. |
| Mass Spec. | - The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₁₀BrNOS). The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.[6] |
| IR Spec. | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[7][8]- C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.- C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.[9]- C-O stretching vibration of the primary alcohol around 1000-1050 cm⁻¹. |
Note: The exact chemical shifts (δ) in NMR spectra and absorption frequencies in IR spectra can vary depending on the solvent and concentration.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol. By providing a clear rationale for the chosen synthetic route and characterization techniques, this document aims to empower researchers to confidently prepare and validate this promising compound for further investigation in the field of drug discovery. The self-validating nature of the described protocols, supported by comprehensive characterization, ensures the integrity of the final product, a critical aspect of preclinical research.
References
- Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
-
NIST. 4-Pyridinemethanol - the NIST WebBook. Available at: [Link]
-
ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega. Available at: [Link]
-
YouTube. nucleophilic aromatic substitutions. Available at: [Link]
-
PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]
-
ACS Publications. Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins | Bioconjugate Chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]
-
NIST. 4-Pyridinemethanol - the NIST WebBook. Available at: [Link]
-
ACS Publications. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics | ACS Omega. Available at: [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]
-
ACS Publications. A Facile One-Pot Synthesis of Alkyl Aryl Sulfides from Aryl Bromides. Available at: [Link]
-
Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Available at: [Link]
-
Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]
-
PMC. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. Available at: [Link]
-
MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available at: [Link]
-
MDPI. Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. Available at: [Link]
-
NIH. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light - PMC. Available at: [Link]
-
PubMed. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Available at: [Link]
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available at: [Link]
-
ScienceDirect. The application of sulfur-containing peptides in drug discovery. Available at: [Link]
-
ResearchGate. IR spectra of the residual pyridine species over the different solids... Available at: [Link]
-
ACS Publications. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters. Available at: [Link]
-
SpectraBase. 3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubChem. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957. Available at: [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
PMC. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
ACS Publications. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction | Journal of the American Chemical Society. Available at: [Link]
-
ACS Publications. C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics | ACS Omega. Available at: [Link]
-
Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available at: [Link]
-
lookchem. Cas 118289-16-0,2-Bromopyridine-4-methanol. Available at: [Link]
-
Wikipedia. Pyridinecarboxylic acid. Available at: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. The application of sulfur-containing peptides in drug discovery [ccspublishing.org.cn]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Pyridinemethanol [webbook.nist.gov]
- 8. 4-Pyridinemethanol [webbook.nist.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
